molecular formula C10H14F2O B15241901 2-(2,2-Difluoroethyl)bicyclo[2.2.1]heptane-2-carbaldehyde

2-(2,2-Difluoroethyl)bicyclo[2.2.1]heptane-2-carbaldehyde

Cat. No.: B15241901
M. Wt: 188.21 g/mol
InChI Key: LLDQPHHRTOXHOO-UHFFFAOYSA-N
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Description

2-(2,2-Difluoroethyl)bicyclo[221]heptane-2-carbaldehyde is a bicyclic compound characterized by a unique structure that includes a difluoroethyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2-Difluoroethyl)bicyclo[2.2.1]heptane-2-carbaldehyde typically involves the introduction of the difluoroethyl group onto the bicyclo[2.2.1]heptane framework. One common method includes the reaction of bicyclo[2.2.1]heptane derivatives with difluoroethylating agents under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes are often employed to optimize the production efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-(2,2-Difluoroethyl)bicyclo[2.2.1]heptane-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(2,2-Difluoroethyl)bicyclo[2.2.1]heptane-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,2-Difluoroethyl)bicyclo[2.2.1]heptane-2-carbaldehyde involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to enzymes and receptors, potentially modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 2-(2,2-Difluoroethyl)bicyclo[2.2.1]heptane-2-carbaldehyde is unique due to the presence of both the difluoroethyl and aldehyde groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar bicyclic compounds, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C10H14F2O

Molecular Weight

188.21 g/mol

IUPAC Name

2-(2,2-difluoroethyl)bicyclo[2.2.1]heptane-2-carbaldehyde

InChI

InChI=1S/C10H14F2O/c11-9(12)5-10(6-13)4-7-1-2-8(10)3-7/h6-9H,1-5H2

InChI Key

LLDQPHHRTOXHOO-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC2(CC(F)F)C=O

Origin of Product

United States

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